2-Benzyl-1h-imidazole-4-carbaldehyde
Description
Significance of Imidazole (B134444) Scaffolds in Chemical Sciences
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of chemical sciences, particularly in medicinal chemistry. tandfonline.combiomedpharmajournal.org Its significance stems from its unique structural and electronic properties. The imidazole nucleus is electron-rich and contains both a pyridine-type and a pyrrole-type nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. This amphoteric nature, combined with its aromaticity and polarity, enables the imidazole scaffold to readily bind with a variety of enzymes, proteins, and receptors through multiple types of interactions, including hydrogen bonds, coordination, ion-dipole, and cation-π interactions. tandfonline.combenthamdirect.com
This versatile binding capability has made the imidazole scaffold a "privileged structure" in drug discovery. nih.gov It is a core component of numerous biologically active molecules, both natural and synthetic. biomedpharmajournal.org For instance, the amino acid histidine and the biogenic amine histamine contain the imidazole moiety, highlighting its fundamental role in biological systems. biomedpharmajournal.org Consequently, chemists have extensively incorporated this scaffold into a vast array of therapeutic agents. Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. tandfonline.comeurekaselect.comresearchgate.net The continuous exploration of imidazole-based compounds in medicinal chemistry underscores its enduring importance and potential for the development of novel and more effective therapeutic agents. tandfonline.comresearchgate.net
Scope of Academic Inquiry into 2-Benzyl-1H-imidazole-4-carbaldehyde and Related Formylimidazoles
Academic research into formylimidazoles, such as this compound, focuses on leveraging the reactive aldehyde group as a versatile synthetic handle to construct more complex molecular architectures. The carbaldehyde (formyl) group is a key building block in organic synthesis, allowing for a variety of chemical transformations. chemicalbook.comsmolecule.com Researchers utilize formylimidazoles as crucial intermediates for synthesizing a diverse range of heterocyclic compounds and potential pharmaceutical agents. chemicalbook.comguidechem.com The aldehyde functionality can readily undergo reactions like condensation, oxidation, and reductive amination to introduce new functional groups and build larger molecules.
The specific substitution pattern of this compound combines three key structural features that are of academic interest:
The imidazole core , providing the foundational biological activity and physicochemical properties. biomedpharmajournal.org
The benzyl (B1604629) group at the 2-position , which can influence the molecule's lipophilicity and steric profile, potentially enhancing its binding affinity to biological targets through hydrophobic and π-π stacking interactions. nih.gov
The carbaldehyde at the 4-position , which serves as a reactive site for further chemical modification and elaboration. chemicalbook.com
Investigations into related structures, such as 1H-imidazole-4-carbaldehyde and its derivatives, are prevalent in the literature, primarily focusing on the development of efficient synthetic routes and their application in creating compounds for various therapeutic areas, including cancer and infectious diseases. chemicalbook.commdpi.com For example, 1H-imidazole-4-carbaldehyde is a documented precursor for preparing inhibitors of C17,20-lyase, an enzyme targeted in the treatment of androgen-dependent prostate cancer. chemicalbook.com The synthesis of substituted imidazole-4-carboxylates and benzimidazole-carbaldehydes, which are structurally analogous, is also an active area of research, often employing methods like microwave-assisted electrocyclization or oxidation of corresponding alcohols. nih.govnih.gov The academic inquiry is driven by the goal of creating libraries of diverse imidazole derivatives to screen for enhanced biological activity and to understand the structure-activity relationships that govern their therapeutic effects. nih.gov
Detailed Research Findings
Research into formyl-substituted imidazoles provides valuable data on their chemical properties and synthesis. The tables below summarize representative data for the parent compound, 1H-imidazole-4-carbaldehyde, and a related positional isomer, 1-benzyl-1H-imidazole-2-carbaldehyde, to illustrate the physicochemical characteristics and synthetic approaches common in this class of compounds.
Table 1: Physicochemical Properties of Related Imidazole Carbaldehydes
| Property | 1H-Imidazole-4-carbaldehyde | 1-Benzyl-1H-imidazole-2-carbaldehyde |
|---|---|---|
| CAS Number | 3034-50-2 nih.gov | 10045-65-5 nih.gov |
| Molecular Formula | C₄H₄N₂O nih.gov | C₁₁H₁₀N₂O nih.gov |
| Molecular Weight | 96.09 g/mol nih.gov | 186.21 g/mol nih.gov |
| Appearance | White to light yellow powder guidechem.com | Not specified |
| Melting Point | 173-177 °C guidechem.comchemsrc.com | Not specified |
| Boiling Point | 163-166 °C guidechem.com | Not specified |
| Solubility | Soluble in DMSO, methanol (B129727) guidechem.com | Not specified |
Table 2: Examples of Synthesis Routes for Formylimidazoles
| Reaction Type | Starting Materials | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | 4-Hydroxymethylimidazole, Manganese dioxide | Methanol, 40°C, 6 hours | 1H-Imidazole-4-carbaldehyde | Not specified | guidechem.com |
| Halogen-Metal Exchange followed by Formylation | 4-Bromo-1H-imidazole | i-PrMgCl in THF; n-BuLi in hexanes; dry DMF | 1H-Imidazole-4-carbaldehyde | 85% | chemicalbook.com |
| N-Alkylation | 2-Methyl-1H-imidazole-4-carbaldehyde, Benzyl bromide | Potassium carbonate, DMF, 0°C to ambient temp. | 1-Benzyl-2-methyl-1H-imidazole-carbaldehyde (mixture of regioisomers) | 99% (crude) | chemicalbook.com |
| Oxidation of Primary Alcohol | Substituted (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol | Dess–Martin periodinane | Substituted 1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde | Not specified | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-7-12-11(13-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDACHGKIGSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457207 | |
| Record name | 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68282-55-3 | |
| Record name | 1H-Imidazole-4-carboxaldehyde, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyl 1h Imidazole 4 Carbaldehyde and Its Analogs
Traditional Synthetic Pathways to 2-Benzyl-1H-imidazole-4-carbaldehyde
Traditional syntheses of this compound often involve multi-step sequences that allow for the controlled construction of the molecule. These methods prioritize yield and purity, often at the expense of atom economy and environmental considerations.
A key challenge in the synthesis of substituted imidazoles is achieving the desired regiochemistry. Regioselective functionalization ensures that chemical groups are introduced at specific positions on the imidazole (B134444) ring. For the synthesis of this compound, the Vilsmeier-Haack reaction is a prominent and effective method for introducing the formyl (-CHO) group at the C4 position of the imidazole ring. organic-chemistry.orgchemistrysteps.comnrochemistry.commychemblog.com
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). chemistrysteps.comnrochemistry.commychemblog.com This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, in this case, the 2-benzyl-1H-imidazole precursor. organic-chemistry.org The reaction is particularly effective for electron-rich heterocycles and offers a reliable way to achieve formylation. organic-chemistry.orgchemistrysteps.com The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the imidazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. chemistrysteps.comnrochemistry.com
The synthesis of this compound is typically achieved through a multi-step process. A common strategy involves the initial synthesis of the 2-benzyl-1H-imidazole core, followed by the introduction of the aldehyde group.
One established pathway for forming the imidazole core is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.govwikipedia.org In the context of 2-benzyl-1H-imidazole, this would involve the reaction of a suitable glyoxal (B1671930) derivative, phenylacetaldehyde (B1677652), and an ammonia source.
Following the formation of the 2-benzyl-1H-imidazole, the aldehyde group is introduced, often via the Vilsmeier-Haack reaction as described previously. rsc.orgacs.org This two-step approach allows for a modular synthesis where the substituents on the imidazole ring can be varied by choosing different starting materials for the initial condensation reaction.
A representative multi-step synthesis can be summarized as follows:
Formation of the Imidazole Ring: Condensation of appropriate precursors to form 2-benzyl-1H-imidazole.
Formylation: Introduction of the carbaldehyde group at the C4 position using the Vilsmeier-Haack reaction. rsc.orgacs.org
This sequential approach provides a high degree of control over the final structure of the molecule.
Advanced and Green Chemistry Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.net
The synthesis of the imidazole core has been a major focus of green chemistry innovation. Metal-free and catalytic approaches offer significant advantages over traditional methods by avoiding the use of stoichiometric and often toxic reagents.
Metal-free, one-pot methods have been developed for the synthesis of polysubstituted imidazoles from readily available starting materials like arylmethylamines and 1,2-dicarbonyls. semanticscholar.orgrsc.org These reactions can be catalyzed by simple organic acids and often proceed under aerobic conditions, using air as the oxidant. semanticscholar.orgrsc.org
A variety of catalysts have been employed to promote the synthesis of the imidazole ring. These include both homogeneous and heterogeneous catalysts, with the latter being particularly attractive due to their ease of separation and potential for recycling. nih.gov Copper-catalyzed reactions, for instance, have been used in the synthesis of substituted imidazoles. organic-chemistry.org The use of catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions compared to uncatalyzed reactions. researchgate.net
| Catalyst Type | Key Features | Example Starting Materials | General Reaction Conditions |
|---|---|---|---|
| Metal-Free (e.g., Acetic Acid) | Avoids heavy metal contamination, uses air as an oxidant. semanticscholar.orgrsc.org | Arylmethylamines, 1,2-dicarbonyls semanticscholar.orgrsc.org | Aerobic, often neat (solvent-free) at elevated temperatures. semanticscholar.orgrsc.org |
| Copper Catalysts (e.g., CuI, CuCl2) | Efficient for N-arylation and diamination reactions. nih.govorganic-chemistry.org | Iodobenzene, imidazole, terminal alkynes, amidines nih.govorganic-chemistry.org | Presence of a base (e.g., K3PO4), often in a polar solvent like DMF. nih.gov |
| Zeolites (e.g., ZSM-11) | Reusable, solid acid catalysts, can be used in solvent-free conditions. nih.gov | 1,2-diketone, aldehyde, aniline, ammonium (B1175870) acetate (B1210297) nih.gov | Solvent-free, elevated temperatures. nih.gov |
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. asianpubs.org
The synthesis of imidazole derivatives has been successfully achieved under solvent-free conditions, often with the aid of a catalyst and sometimes with microwave or ultrasonic irradiation to accelerate the reaction. asianpubs.orgrsc.org These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures. asianpubs.org For example, the one-pot synthesis of imidazole derivatives from an o-phenylenediamine, an aromatic aldehyde, and ammonium acetate can be carried out at elevated temperatures without the need for a solvent. asianpubs.org Mechanochemical methods, such as ball-milling, also represent a solvent-free approach to imidazole synthesis. mdpi.commdpi.com
| Methodology | Key Advantages | Typical Reaction Setup |
|---|---|---|
| Thermal (Conventional Heating) | Simple setup, avoids solvent waste. asianpubs.org | Reactants are mixed and heated, often with a catalyst. asianpubs.org |
| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. researchgate.netresearchgate.net | Reactants are placed in a microwave reactor, sometimes with a catalyst. researchgate.net |
| Ultrasonic Irradiation | Enhanced reaction rates through acoustic cavitation. | Reactants are irradiated in an ultrasonic bath. |
| Mechanochemistry (Ball-Milling) | Avoids bulk solvents, can lead to the formation of novel products. mdpi.commdpi.com | Reactants are ground together in a mechanical mill. mdpi.commdpi.com |
Nanoparticles have emerged as highly effective catalysts in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. biointerfaceresearch.com Various nano-catalysts have been developed and applied to the synthesis of imidazole derivatives, offering benefits such as high efficiency, reusability, and mild reaction conditions. researchgate.nettandfonline.com
Examples of nano-catalysts used in imidazole synthesis include:
Metal Oxide Nanoparticles: Zinc oxide (ZnO), chromium(III) oxide (Cr2O3), and cobalt(II,III) oxide (Co3O4) nanoparticles have been shown to effectively catalyze the synthesis of substituted imidazoles. researchgate.netnih.goveurekaselect.comnih.govjchr.orgsemanticscholar.org These catalysts are often reusable and can promote reactions under relatively green conditions. nih.goveurekaselect.comnih.govjchr.org
Magnetic Nanoparticles: Core-shell magnetic nanoparticles, such as Fe3O4@SiO2, functionalized with a catalytic group, offer the significant advantage of easy separation from the reaction mixture using an external magnet. orientjchem.org This simplifies the work-up procedure and allows for efficient catalyst recycling. biointerfaceresearch.comorientjchem.org
The use of nano-catalysts represents a significant advancement in the green synthesis of imidazoles, combining high catalytic activity with improved sustainability. tandfonline.com
| Nano-catalyst | Key Features | Example Application |
|---|---|---|
| ZnO Nanoparticles | High productivity, short reaction time, green reaction conditions. jchr.orgsemanticscholar.org | Synthesis of 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole. jchr.org |
| Cr2O3 Nanoparticles | Efficient and reusable, often used with microwave irradiation. researchgate.netresearchgate.net | Synthesis of polysubstituted imidazoles from aromatic aldehydes. researchgate.net |
| Co3O4 Nanoparticles | Robust and green catalyst, reusable, often used with ultrasonic irradiation. nih.goveurekaselect.com | Synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.goveurekaselect.com |
| Fe3O4@SiO2 (Magnetic Nanoparticles) | Easily separable and recyclable using a magnet, can be functionalized. biointerfaceresearch.comorientjchem.org | Synthesis of imidazole derivatives in solvent-free conditions. orientjchem.org |
Precursor-Based Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives can be achieved through several precursor-based strategies. These methodologies generally involve either the construction of the imidazole ring from acyclic precursors that already contain the required benzyl (B1604629) and formyl (or protected formyl) functionalities, or the modification of a pre-formed imidazole ring.
One common and versatile approach is the multicomponent reaction strategy, which builds the imidazole core in a single step from simple, acyclic precursors. The Radziszewski synthesis and its variations are cornerstone methods for creating substituted imidazoles. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. To obtain the specific substitution pattern of this compound, precursors must be chosen logically. For instance, phenylacetaldehyde can serve as the precursor for the 2-position benzyl group, while a dicarbonyl compound bearing a protected or latent aldehyde function, such as glyoxal, can form the C4-C5 backbone of the imidazole ring.
Another major strategy involves the derivatization of a pre-existing imidazole scaffold. This can be approached in two primary ways: N-alkylation to introduce a benzyl group onto a nitrogen atom, or C-functionalization to add a benzyl group at a carbon atom, followed by formylation at the C4 position. For example, a known method involves the benzylation of a pre-existing formylimidazole derivative. The reaction of 2-methyl-1H-imidazole-4-carbaldehyde with benzyl bromide in the presence of a base like potassium carbonate yields 1-benzyl-2-methyl-1H-imidazole-carbaldehyde. chemicalbook.com While this example illustrates N-benzylation, it highlights the principle of using a substituted imidazole precursor.
Formylation of a 2-benzyl-1H-imidazole precursor is another viable route. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocyclic rings. Applying this reaction to 2-benzyl-1H-imidazole would likely result in formylation at the C4 or C5 position, providing a direct pathway to the target molecule or its isomer. The synthesis of related 2-substituted 4-chloro-5-formylimidazoles has been documented using phosphorus oxychloride and N,N-dimethylformamide (DMF), which are the standard Vilsmeier reagents. google.comgoogle.com
Furthermore, the synthesis can commence from precursors that are later converted to the desired functional groups. For example, a synthetic route could involve the oxidation of a corresponding alcohol. The synthesis of 1H-imidazole-4-carbaldehyde itself can be accomplished by the oxidation of (1H-imidazol-4-yl)methanol using manganese dioxide. guidechem.com A similar strategy could be employed where 2-benzyl-1H-imidazole-4-methanol is used as the immediate precursor to the target aldehyde.
The following tables summarize specific examples of precursor-based syntheses for analogs of this compound, illustrating the reaction conditions and outcomes.
Table 1: Synthesis of 1-Benzyl-2-methyl-1H-imidazole-carbaldehyde via N-Alkylation chemicalbook.com
| Precursor | Reagents | Solvent | Conditions | Product | Yield |
| 2-Methyl-1H-imidazole-4-carbaldehyde | Benzyl bromide, Potassium carbonate | DMF | 0°C to ambient temperature | 1-Benzyl-2-methyl-1H-imidazole-carbaldehyde (as a mixture of regioisomers) | 99% (crude) |
Table 2: Synthesis of 2-Substituted-4-chloro-5-formylimidazoles via Vilsmeier-Haack Reaction google.com
| Precursor | Reagents | Solvent | Conditions | Product |
| Product from Glycine and Methyl pentanimidate | Phosphorus oxychloride, N,N-Dimethylformamide | Toluene | Heat to 100°C | 2-Butyl-4-chloro-5-formylimidazole |
Table 3: Synthesis of 1H-Imidazole-4-carbaldehyde via Oxidation of an Alcohol Precursor guidechem.com
| Precursor | Reagents | Solvent | Conditions | Product | Yield |
| (1H-imidazol-4-yl)methanol | Manganese dioxide | Methanol (B129727) | 40°C, 6 hours | 1H-Imidazole-4-carbaldehyde | 88% (based on 22.2g product from 25.1g starting material) |
These examples demonstrate the flexibility and utility of precursor-based methods in accessing the diverse substitution patterns required for imidazole-based carbaldehydes. The specific synthesis of this compound can be logically designed by selecting appropriate starting materials for either a multicomponent condensation or a stepwise functionalization of an imidazole core.
Chemical Reactivity and Derivatization Strategies of 2 Benzyl 1h Imidazole 4 Carbaldehyde
Transformations of the Aldehyde Functionality
The aldehyde group at the 4-position of the imidazole (B134444) ring is a primary site for chemical modification, readily undergoing oxidation, reduction, and condensation reactions.
Oxidation Reactions
The aldehyde functional group of 2-Benzyl-1H-imidazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid, 2-Benzyl-1H-imidazole-4-carboxylic acid. While specific documented examples for the direct oxidation of this compound are not prevalent in the reviewed literature, this transformation is a standard organic reaction. Generally, the oxidation of heterocyclic aldehydes to their carboxylic acid counterparts can be achieved using a variety of oxidizing agents. Common reagents for such transformations include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). The choice of oxidant and reaction conditions would be critical to avoid over-oxidation or degradation of the imidazole ring.
For instance, the synthesis of imidazole-2-carboxylic acid has been achieved through the oxidation of the corresponding aldehyde. acs.org This suggests that similar methodologies could be applied to this compound. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives, further expanding the molecular diversity accessible from the parent aldehyde.
Reduction Reactions
The aldehyde group can be readily reduced to a primary alcohol, yielding (2-Benzyl-1H-imidazol-4-yl)methanol. This transformation is typically accomplished using mild reducing agents to ensure the selective reduction of the aldehyde without affecting the imidazole or benzyl (B1604629) moieties.
Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for the reduction of aldehydes and ketones to their corresponding alcohols and is expected to be effective for this conversion. lookchem.comnih.gov The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. For example, the reduction of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes with sodium borohydride has been reported to yield the corresponding alcohols. researchgate.net This precedent strongly suggests that this compound would undergo a similar transformation under these conditions.
The resulting alcohol, (2-Benzyl-1H-imidazol-4-yl)methanol, serves as a key building block for the synthesis of ethers, esters, and halides, providing further avenues for derivatization.
Condensation Reactions and Schiff Base Formation
The carbonyl group of this compound is susceptible to nucleophilic attack by primary amines, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction is a fundamental transformation for introducing a wide variety of substituents onto the imidazole scaffold. The reaction typically proceeds by mixing the aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis to facilitate dehydration.
Schiff bases derived from imidazole aldehydes have been synthesized and are of interest due to their potential biological activities. tandfonline.comijarsct.co.inniscpr.res.inorientjchem.org For example, new Schiff bases have been synthesized through the condensation of 4-(imidazol-1-yl)benzaldehyde with substituted anilines. niscpr.res.in This indicates that this compound would readily react with various primary amines to form the corresponding Schiff bases.
Table 1: Examples of Schiff Base Formation with Imidazole-based Aldehydes This table is generated based on analogous reactions, as specific examples for this compound were not detailed in the provided search results.
| Aldehyde Reactant | Amine Reactant | Product |
|---|---|---|
| 4-(Imidazol-1-yl)benzaldehyde | 2-Toluidine | (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine |
| 4-(Imidazol-1-yl)benzaldehyde | o-Toluidine | (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(m-tolyl)methanimine |
| Imidazole-2-carboxaldehyde | 4-Aminoantipyrine | Schiff base ligand |
Furthermore, the aldehyde can participate in Knoevenagel condensation reactions with compounds containing active methylene (B1212753) groups. numberanalytics.combanglajol.infopurechemistry.org This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. numberanalytics.combanglajol.infothermofisher.com This strategy allows for the introduction of a variety of functional groups, such as esters, nitriles, and ketones, conjugated with the imidazole ring.
Modifications and Functionalization of the Imidazole Core
The imidazole ring itself is a reactive entity, amenable to electrophilic substitution and functionalization at the nitrogen atoms.
Electrophilic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions such as halogenation and nitration. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. In the case of this compound, the imidazole ring is activated towards electrophilic attack.
Halogenation: Electrophilic bromination of imidazoles typically occurs at the C4 and C5 positions. mdpi.comresearchgate.net The reaction of imidazoles with molecular bromine in aqueous solution has been studied, and the relative rates of substitution at different positions have been determined. researchgate.net For 2-substituted imidazoles, bromination is expected to occur at the C4 and/or C5 position. The presence of the benzyl group at C2 and the carbaldehyde at C4 will influence the regioselectivity of the halogenation.
Nitration: The nitration of imidazoles generally requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. google.comresearchgate.netgoogle.com The position of nitration is highly dependent on the substituents present on the imidazole ring. For 2-phenylimidazole, nitration has been reported to occur at the 4-position. nih.gov Given the presence of the benzyl group at the 2-position, nitration of this compound would likely be directed to the 5-position of the imidazole ring.
N-Alkylation and N-Functionalization Strategies
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or functionalized. In this compound, the N1 nitrogen bears a hydrogen atom and is the primary site for alkylation.
N-Alkylation: The N-alkylation of imidazoles is a common strategy to introduce various alkyl and aryl groups. lookchem.comresearchgate.netresearchgate.netnih.gov This is typically achieved by reacting the imidazole with an alkyl halide in the presence of a base to deprotonate the imidazole nitrogen. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or THF. researchgate.net For instance, the N-alkylation of 2-substituted benzimidazoles with benzyl halides in the presence of potassium carbonate has been reported. researchgate.net This suggests that this compound can be effectively N-benzylated or alkylated using similar methodologies. The regioselectivity of N-alkylation in asymmetric imidazoles can sometimes be a challenge, but often one isomer is favored. rsc.org
Table 2: General Conditions for N-Alkylation of Imidazoles This table summarizes common conditions for N-alkylation of imidazoles based on the provided search results.
| Alkylating Agent | Base | Solvent | Temperature |
|---|---|---|---|
| Alkyl Halides (e.g., Benzyl Bromide) | K2CO3, NaH | DMF, THF | Room Temperature to Reflux |
| Benzyl Halides | K2CO3 | DMF | Room Temperature |
| Morita–Baylis–Hillman (MBH) adducts | DABCO (for acyclic adducts) | Toluene, Methanol | Reflux |
N-Functionalization: Besides simple alkylation, the imidazole nitrogen can also react with other electrophiles. For example, imidazoles can act as nucleophiles in Michael additions to α,β-unsaturated compounds. beilstein-journals.org This allows for the introduction of a wider range of functional groups at the nitrogen position.
Cyclization and Ring-Forming Reactions Involving the Carbaldehyde Moiety
The carbaldehyde group at the C4 position of the 2-benzyl-1H-imidazole scaffold is a versatile functional handle for the construction of fused heterocyclic systems. Its electrophilic carbon atom readily participates in condensation and cycloaddition reactions, serving as a key building block for creating intricate, polycyclic molecular architectures. These ring-forming strategies are pivotal in medicinal chemistry for expanding molecular diversity and exploring new structural domains with potential biological activity.
One of the primary strategies for ring annulation involves the reaction of the carbaldehyde moiety with bifunctional nucleophiles. This typically proceeds via an initial condensation to form an acyclic intermediate, such as a Schiff base, which then undergoes an intramolecular cyclization to yield a new heterocyclic ring fused to the imidazole core.
A notable example of this approach is the synthesis of fused benzazoles. Research on analogous compounds, such as 4-methyl-1H-imidazole-5-carbaldehyde, demonstrates that the carbaldehyde group can be converted into benzoxazole, benzothiazole, and benzoimidazole derivatives through a two-step reaction sequence. dergipark.org.tr The process begins with the condensation of the imidazole carbaldehyde with 2-aminophenol (B121084), 2-aminothiophenol, or 1,2-phenylenediamine, respectively. The resulting Schiff base intermediate then undergoes oxidative cyclization to form the corresponding fused heterocyclic system. This methodology highlights the utility of the carbaldehyde function as a linchpin for assembling complex heterocyclic structures.
| Binucleophile Reactant | Intermediate | Final Fused Ring System | Reference |
|---|---|---|---|
| 2-Aminophenol | Schiff Base (Imine) | Imidazo[4,5-f]benzoxazole derivative | dergipark.org.tr |
| 2-Aminothiophenol | Schiff Base (Imine) | Imidazo[4,5-f]benzothiazole derivative | dergipark.org.tr |
| 1,2-Phenylenediamine | Schiff Base (Imine) | Imidazo[4,5-f]benzoimidazole derivative | dergipark.org.tr |
Multicomponent reactions (MCRs) represent another powerful strategy for leveraging the reactivity of the carbaldehyde group to construct complex molecules in a single step. researchgate.net In these reactions, three or more reactants combine to form a product that incorporates portions of all starting materials. researchgate.netwindows.net Aldehydes are common components in MCRs for heterocyclic synthesis. rsc.orgnih.gov For instance, this compound can serve as the aldehyde component in reactions like the Biginelli or Hantzsch-type syntheses, leading to the formation of dihydropyrimidinones or dihydropyridines fused or appended to the imidazole core. The specific outcome is dictated by the other reactants, such as a β-ketoester and urea (B33335) or ammonia (B1221849). nih.gov
The reactivity of diaminomaleonitrile (B72808) (DAMN)-based imines with various aromatic aldehydes has been explored for synthesizing highly substituted nitrogen heterocycles. nih.gov This methodology can be applied to this compound to regioselectively prepare novel, highly substituted imidazole derivatives. nih.gov
Furthermore, the carbaldehyde can react with compounds containing active methylene groups in Knoevenagel-type condensations. The resulting benzylidene intermediate is a Michael acceptor, which can subsequently undergo intramolecular cyclization or react with other nucleophiles in tandem reactions to create new carbocyclic or heterocyclic rings.
Another important cyclization strategy involves the reaction with hydrazine (B178648) derivatives. For example, condensation of an imidazole carbaldehyde with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. mdpi.com This intermediate is a well-established precursor for the synthesis of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) rings through oxidative or dehydrative cyclization, respectively. This demonstrates how the carbaldehyde can be transformed into a versatile intermediate primed for various ring-closing reactions.
| Reaction Type | Key Reagents | Potential Product (Fused/Appended Ring) | Reference |
|---|---|---|---|
| Condensation-Cyclization | Thiosemicarbazide | 1,3,4-Thiadiazole or 1,2,4-Triazole | mdpi.com |
| Multicomponent Reaction (Biginelli-type) | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | nih.gov |
| Knoevenagel Condensation/Michael Addition | Malononitrile, Dimedone | Fused Pyran or Pyridine derivatives | rsc.org |
| Pictet-Spengler Reaction | Histamine or Tryptamine analogue | Tetrahydro-imidazo[4,5-c]pyridine | nih.gov |
Applications in Organic Synthesis and Advanced Materials
2-Benzyl-1H-imidazole-4-carbaldehyde as a Versatile Synthetic Building Block
The bifunctional nature of this compound, possessing both an electrophilic aldehyde carbon and a nucleophilic imidazole (B134444) ring, makes it a highly valuable precursor in synthetic chemistry.
The aldehyde functionality of this compound is a key reactive site for the construction of larger, more complex heterocyclic systems. It can readily undergo condensation reactions with various nucleophiles, leading to the formation of new rings fused to or substituted with the imidazole core.
For instance, in reactions analogous to those of other imidazole aldehydes, it can react with compounds containing active methylene (B1212753) groups or with binucleophiles to build diverse heterocyclic structures. science.gov A notable application is in the synthesis of fused benzimidazole (B57391) derivatives. Research on similar imidazole carbaldehydes has shown that they can be converted into benzoxazoles, benzothiazoles, and benzoimidazoles through a two-step reaction involving condensation with 2-aminophenol (B121084), 2-aminothiophenol, or 1,2-diaminobenzene, respectively, followed by cyclization. researchgate.net This methodology provides a direct route to polycyclic systems that are of significant interest in medicinal chemistry.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant | Resulting Heterocyclic System | Reaction Type |
|---|---|---|
| o-Phenylenediamine | Benzimidazole derivative | Condensation, Cyclization |
| 2-Aminophenol | Benzoxazole derivative | Condensation, Cyclization |
This table illustrates potential synthetic pathways based on established reactivity of similar imidazole aldehydes.
Beyond ring formation, this compound serves as a crucial intermediate for assembling advanced organic molecules, particularly in the pharmaceutical sector. chemscene.com The aldehyde group can be transformed into a wide array of other functional groups, such as alcohols, carboxylic acids, or imines, which can then undergo further synthetic manipulations. Its role as a building block is pivotal for creating complex chemical architectures with potential biological activity. chemscene.com
Utility in Chiral Synthesis and Stereoselective Transformations
While specific documented examples for this compound are limited, its aldehyde group represents a prochiral center, making it a suitable substrate for stereoselective transformations. The principles of asymmetric synthesis can be applied to control the stereochemical outcome of reactions at the carbonyl carbon.
One established strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org For an aldehyde like this compound, this could involve converting it into a chiral imine or acetal. Subsequent nucleophilic additions to the carbonyl-derived group would proceed with a facial bias imposed by the auxiliary, leading to the formation of one enantiomer in excess. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. wikipedia.orgsigmaaldrich.com
Another approach is the use of chiral reagents or catalysts in reactions such as aldol (B89426) additions. For example, the chlorotitanium enolate of a chiral N-propionyl-1,3-thiazolidin-2-one has been shown to condense with various aryl aldehydes with good diastereoselectivity. scielo.org.mx Applying such methodologies to this compound would enable the asymmetric synthesis of β-hydroxy imidazole derivatives, which are valuable chiral building blocks.
Catalytic Roles and Ligand Design in Organic Reactions
The imidazole moiety is a well-known coordinating group in inorganic and organometallic chemistry. The structure of this compound is particularly well-suited for the design of polydentate ligands, which are crucial for the development of catalysts.
The most direct application is in the synthesis of Schiff base ligands. The aldehyde group can be readily condensed with primary amines to form imines (Schiff bases). niscpr.res.in If the amine reactant contains another donor atom (e.g., a hydroxyl group in 2-aminophenol or a nitrogen atom in an ethylenediamine (B42938) derivative), the resulting Schiff base can act as a multidentate ligand. The imidazole nitrogen (N-1 or N-3) and the newly formed imine nitrogen can chelate to a metal center, forming stable metal complexes. derpharmachemica.comresearchgate.net
Table 2: Formation of a Bidentate Schiff Base Ligand
| Reactant 1 | Reactant 2 | Product | Coordinating Atoms |
|---|
These metal complexes have potential applications in catalysis. For example, benzimidazole-derived Schiff base complexes have been investigated for their catalytic activity in various organic transformations. nih.gov The specific benzyl (B1604629) and imidazole substituents on the ligand can influence the steric and electronic properties of the metal center, allowing for the fine-tuning of its catalytic performance.
Development of Functional Materials and Sensing Platforms
The unique chemical properties of this compound also lend themselves to the development of advanced functional materials.
Imidazole derivatives are valuable components in material science, particularly for creating functionalized polymers. science.gov The aldehyde group of this compound provides a handle for its incorporation into polymer chains through reactions like polycondensation. For instance, analogous imidazole-containing aldehydes have been used to synthesize novel polymer backbones via polyhydroxyalkylation reactions, catalyzed by a superacid, with other aromatic monomers.
The resulting polymers, bearing pendant benzyl-imidazole groups, can exhibit desirable properties such as enhanced thermal stability and chemical resistance. Furthermore, the imidazole units within the polymer can serve as sites for post-polymerization modification, such as alkylation to create imidazolium-based polyelectrolytes or for the immobilization of metal catalysts.
Components in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The imidazole moiety is a highly effective building block for MOF synthesis due to the coordinating ability of its nitrogen atoms. mdpi.com While research specifically detailing the use of this compound in MOFs is specific, the extensive use of related imidazole derivatives provides a strong basis for its potential in this field.
The nitrogen atoms within the imidazole ring of this compound can act as coordination sites for metal ions, forming the nodes of a porous framework. researchgate.net The benzyl group at the 2-position introduces steric bulk, which can influence the topology and pore size of the resulting MOF, while the carbaldehyde group at the 4-position offers a reactive site for post-synthetic modification, allowing for the introduction of further functionalities.
Research on other imidazole-based ligands demonstrates their success in creating functional MOFs. For instance, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid have been synthesized and shown to possess fluorescent properties for sensing applications. rsc.org Similarly, a novel zinc-organic framework using 2-phenyl benzimidazole has been developed for the removal of organic dyes from aqueous solutions. nih.gov In another study, MOFs based on 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) were synthesized and showed excellent capabilities for carbon dioxide adsorption, a critical application for environmental remediation. mdpi.com These examples underscore the utility of the imidazole core in creating diverse and functional MOF architectures.
| Imidazole-Based Ligand | Metal Ion(s) | Resulting MOF Application | Reference |
|---|---|---|---|
| 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) | Cu, Cr, Al | CO2 Adsorption and CO2/N2 Separation | mdpi.com |
| 5-(benzimidazole-1-yl)isophthalic acid | Cd, Zn, Co, Ni | Fluorescence Detection of Fe(III) and Cr(VI) | rsc.org |
| 2-phenyl benzimidazole | Zn | Removal of Organic Dyes | nih.gov |
| tris(4-(1H-imidazol-1-yl)phenyl)amine (tipa) | Ag, Zn | Anion Exchange for Cr2O72- Removal | rsc.org |
Applications in Colorimetric Chemosensors
Colorimetric chemosensors are molecules designed to exhibit a visible color change upon binding with a specific analyte. The imidazole scaffold is a prominent feature in the design of such sensors due to the ability of its nitrogen atoms to act as binding sites for metal ions and anions. nih.govmdpi.com The electronic properties of the imidazole ring can be readily tuned by substituents, making it an ideal platform for developing selective and sensitive sensors.
This compound possesses the necessary features for a chemosensor. The imidazole nitrogen atoms can coordinate with metal ions, while the conjugated system, including the carbaldehyde group, can be perturbed upon analyte binding, leading to a change in its absorption of visible light.
Numerous studies have demonstrated the efficacy of imidazole derivatives as chemosensors. For example, a benzimidazole-based dual chemosensor was developed for the colorimetric detection of iron ions (Fe²⁺/Fe³⁺), displaying a distinct color change from colorless to dark green. rsc.org This sensor exhibited a low detection limit, making it suitable for monitoring iron levels in drinking water. rsc.org In another work, a benzimidazole-functionalized BODIPY derivative was synthesized, which selectively detects the hydrogen sulfate (B86663) anion (HSO₄⁻) with a clear color change from pink to yellow. mdpi.com Furthermore, imidazole derivatives have been designed to act as fluorescent sensors for ions like Cu²⁺ and Zn²⁺, often involving coordination with the imidazole nitrogen atoms. nih.govelsevierpure.com
| Imidazole-Based Sensor | Target Analyte | Observed Response | Detection Limit | Reference |
|---|---|---|---|---|
| Benzimidazole-based dual chemosensor | Fe²⁺/Fe³⁺ | Colorimetric (Colorless to dark green) | 1.18 µM (Fe²⁺), 1.21 µM (Fe³⁺) | rsc.org |
| Benzimidazole-based dipodal receptor | Cu²⁺ | Fluorescent | 9.76 µM | elsevierpure.com |
| Benzimidazole-functionalized BODIPY | HSO₄⁻ | Colorimetric (Pink to yellow) | Not specified | mdpi.com |
| Isoindole-imidazole Schiff base | Zn²⁺ | Fluorescence turn-on | 0.073 µM | nih.gov |
Contributions to Optical Materials and Dyes
The structural characteristics of this compound make it a promising candidate for the synthesis of dyes and advanced optical materials. The combination of the electron-donating imidazole ring and the electron-withdrawing carbaldehyde group forms a donor-π-acceptor (D-π-A) system. Such systems are fundamental to the design of chromophores used in dyes and materials with nonlinear optical (NLO) properties. chemsrc.comresearchgate.net
The versatility of the imidazole core allows for its incorporation into a wide range of functional materials. A closely related compound, 1-Benzyl-1H-imidazole-5-carboxaldehyde, is noted for its use in the production of dyes and pigments. chemimpex.com The synthesis of a D-π-A type dye through the condensation reaction of 4-imidazolecarboxaldehyde further illustrates the utility of this basic structure. chemsrc.com
Beyond traditional dyes, imidazole derivatives are being explored for more advanced applications. Computational studies on imidazole-2-carboxaldehyde have validated its potential as a material with strong NLO activity, which is crucial for applications in photonics and optical computing. researchgate.net In other research, crystals derived from 1H-benzo[d]imidazole have been shown to function as optical waveguides, capable of transporting light efficiently. nih.gov The inherent ability of the imidazole NH group to form hydrogen bonds facilitates the self-assembly required to create such ordered crystalline structures. nih.gov These findings highlight the potential of this compound as a precursor for a new generation of organic optical materials.
| Imidazole Derivative | Application Area | Key Finding/Property | Reference |
|---|---|---|---|
| 1-Benzyl-1H-imidazole-5-carboxaldehyde | Dyes and Pigments | Utilized as a building block for dye production. | chemimpex.com |
| Imidazole-2-carboxaldehyde | Nonlinear Optical (NLO) Materials | Computational studies confirm strong NLO activity. | researchgate.net |
| 1H-benzo[d]imidazole derivatives | Optical Waveguides | Crystals exhibit notable light transport capabilities. | nih.gov |
| 4-imidazolecarboxaldehyde | Dyes | Used to synthesize Donor-π-Acceptor (D-π-A) type dyes. | chemsrc.com |
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in 2-Benzyl-1H-imidazole-4-carbaldehyde.
The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound displays distinct signals corresponding to the aldehyde, imidazole (B134444), benzyl (B1604629), and phenyl protons.
A key publication reports the following ¹H NMR spectral data: δ 4.17 (s, 2H), 7.24-7.36 (m, 5H), 7.72 (br s, 1H), 9.60 (br s, 1H), 10.28 (br s, 1H). sigmaaldrich.com
The assignments for these signals are as follows:
Aldehyde Proton (-CHO): A signal appears far downfield, typically in the range of δ 9.5-10.5 ppm. For this compound, a broad singlet is noted at δ 9.60 ppm, characteristic of the aldehyde proton. sigmaaldrich.com
Imidazole Ring Protons: The imidazole ring has one proton at the C5 position. This proton appears as a broad singlet at δ 7.72 ppm. sigmaaldrich.com The broad signal at δ 10.28 ppm is attributed to the N-H proton of the imidazole ring. sigmaaldrich.com
Benzyl Group Protons (-CH₂-Ph): The two methylene (B1212753) protons (-CH₂) of the benzyl group are chemically equivalent and appear as a sharp singlet at δ 4.17 ppm. sigmaaldrich.com The five protons of the attached phenyl ring are observed as a complex multiplet between δ 7.24 and 7.36 ppm. sigmaaldrich.com
Interactive Data Table: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.28 | br s | 1H | Imidazole N-H |
| 9.60 | br s | 1H | Aldehyde C-H |
| 7.72 | br s | 1H | Imidazole C5-H |
| 7.24-7.36 | m | 5H | Phenyl C-H |
| 4.17 | s | 2H | Methylene -CH₂- |
Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) is the most deshielded and is expected to appear in the δ 185-195 ppm region.
Imidazole Ring Carbons: The C2, C4, and C5 carbons of the imidazole ring would have characteristic shifts. The C2 carbon, bonded to two nitrogen atoms and the benzyl group, would likely appear around δ 150-155 ppm. The C4 carbon, bearing the aldehyde, would be found near δ 140-145 ppm, while the C5 carbon would be expected around δ 120-125 ppm.
Benzyl Group Carbons: The methylene (-CH₂) carbon signal is anticipated in the aliphatic region, around δ 35-40 ppm. The phenyl ring would show four signals: one for the ipso-carbon (attached to the methylene group) around δ 135-140 ppm, two for the ortho and meta carbons, and one for the para carbon, all typically appearing between δ 125-130 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| Aldehyde (C=O) | 185-195 |
| Imidazole C2 | 150-155 |
| Imidazole C4 | 140-145 |
| Imidazole C5 | 120-125 |
| Phenyl C-ipso | 135-140 |
| Phenyl C-ortho, C-meta, C-para | 125-130 |
| Methylene (-CH₂) | 35-40 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
N-H Stretch: A broad absorption band between 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
C-H Stretches: Aromatic C-H stretching from the phenyl and imidazole rings typically appears just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene bridge is expected just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is a definitive indicator of the aldehyde carbonyl (C=O) group.
C=N and C=C Stretches: Absorptions corresponding to the C=N and C=C stretching vibrations of the imidazole and phenyl rings are expected in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3400 | N-H Stretch | Imidazole |
| >3000 | Aromatic C-H Stretch | Phenyl, Imidazole |
| <3000 | Aliphatic C-H Stretch | Methylene (-CH₂) |
| 1680-1700 | C=O Stretch | Aldehyde |
| 1450-1600 | C=N / C=C Stretch | Imidazole, Phenyl |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O), the molecular weight is 186.21 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 186. A prominent fragmentation pattern would involve the loss of the benzyl group or cleavage of the benzyl C-C bond, leading to a very stable tropylium (B1234903) cation at m/z = 91. Another likely fragmentation would be the loss of the formyl group (-CHO, 29 mass units), resulting in a peak at m/z = 157.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. Imidazole-based compounds typically exhibit strong absorption bands due to π → π* transitions within the conjugated system of the imidazole and phenyl rings. Computational studies on the related imidazole-2-carboxaldehyde show strong absorption bands in the 220-250 nm and 270-300 nm ranges. researchgate.net The presence of the benzyl group, which extends the conjugation, would be expected to shift these absorptions to slightly longer wavelengths (a bathochromic shift). A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at longer wavelengths.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound was found, this technique would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group. chemicalbook.com Such an analysis would reveal the planarity of the imidazole ring and the rotational conformation of the benzyl and aldehyde substituents relative to the central heterocyclic core.
Computational and Theoretical Studies on 2 Benzyl 1h Imidazole 4 Carbaldehyde
Quantum Chemical Investigations of Molecular Geometry and Electronic Structure
No specific Density Functional Theory (DFT) or Time-Dependent Density Functional Theory (TD-DFT) studies on the molecular geometry, electronic structure, or excited states of 2-Benzyl-1H-imidazole-4-carbaldehyde have been identified.
No published data available.
No published data available.
Prediction and Analysis of Spectroscopic Properties
There are no available studies that have computationally predicted or analyzed the spectroscopic properties of this compound.
No published data available.
No published data available.
Studies on Reactivity and Reaction Mechanisms
No published data on the theoretical studies of reactivity and reaction mechanisms for this specific compound could be located.
Transition State Analysis for Reaction Pathways
Transition state analysis is a cornerstone of computational chemistry, used to determine the energy barriers and feasibility of chemical reactions. For the synthesis of imidazole (B134444) derivatives, this involves mapping the potential energy surface of the reaction, identifying intermediate structures, and calculating the energy of the transition states that connect them.
Computational studies on imidazole formation, such as the Debus reaction, have elucidated the stepwise mechanism involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). Theoretical calculations help identify the highest energy barrier in this pathway, known as the rate-determining step. For substituted imidazoles, these analyses can reveal how different functional groups, such as the benzyl (B1604629) and carbaldehyde groups in this compound, influence the stability of intermediates and the energy of transition states, thereby affecting reaction rates and outcomes.
Regioselectivity and Stereoselectivity Predictions
Many reactions that form or involve substituted imidazoles can result in multiple isomers. Computational chemistry is an invaluable tool for predicting the regioselectivity and stereoselectivity of such reactions, guiding synthetic efforts toward the desired product. rsc.orgrsc.org
For example, in the synthesis of certain 1,2,4-trisubstituted imidazoles, computational studies have been used to explain why one regioisomer is formed preferentially over others. nih.gov These studies often reveal that the observed selectivity is governed by subtle electronic and steric factors. In one study on the regioselective synthesis of 1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational analysis demonstrated that a 2-hydroxyaryl group directs the reaction pathway toward the imidazole product through a favorable phenol-assisted hydrogen atom shift, a pathway not accessible to meta or para isomers. nih.gov This highlights how theoretical models can predict how substituents on the imidazole core and reacting partners dictate the reaction's outcome. nih.gov
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions. For imidazole derivatives, these interactions include hydrogen bonds (involving the N-H group), π-π stacking (between aromatic rings), and weaker van der Waals forces. Computational methods are essential for analyzing and quantifying these forces.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 28.7 |
| C···H/H···C | 27.1 |
| N···H/H···N | 26.4 |
| C···C | 6.0 |
| C···N/N···C | 6.1 |
| O···H/H···O | 3.7 |
This table presents representative data from the Hirshfeld surface analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, showcasing the relative importance of different intermolecular contacts in the crystal packing of imidazole-containing compounds. researchgate.net
Non-Covalent Interaction (NCI) Computational Studies
Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of weak interactions in real space. chemtools.orgnih.gov It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The resulting plots generate isosurfaces that identify the location and nature of non-covalent interactions: large, green surfaces typically indicate weak van der Waals forces, blue surfaces indicate stronger interactions like hydrogen bonds, and red surfaces signify steric repulsion. youtube.com
This method provides a qualitative and quantitative picture of the forces holding molecules together. For instance, analysis of fluctuating systems, like molecules in a solution, can be performed using an Averaged NonCovalent Interaction (aNCI) index to characterize the main interactions clearly. nih.gov NCI analysis can distinguish between different types of weak interactions by analyzing the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. nih.gov Hydrogen bonds are characterized by a negative λ₂, steric repulsion by a positive λ₂, and van der Waals interactions by λ₂ values close to zero. nih.gov
Prediction of Advanced Material Properties (e.g., Nonlinear Optics)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the electronic and optical properties of molecules, including their potential for applications in advanced materials. nih.gov Imidazole derivatives, with their conjugated π-systems, are of interest for their nonlinear optical (NLO) properties. researchgate.net NLO materials can alter the properties of light and are crucial for technologies like optical data storage and telecommunications.
The key NLO properties, such as polarizability (α) and the first hyperpolarizability (β), can be calculated computationally. physchemres.org A high β value indicates a strong NLO response. Studies on various imidazole and benzimidazole (B57391) derivatives have shown that their NLO properties can be tuned by adding electron-donating or electron-withdrawing groups to the molecular structure. nih.govpku.edu.cn For example, computational analysis of imidazole-2-carboxaldehyde validated its potential as an NLO material, showing a high dipole moment and hyperpolarizability. researchgate.net These theoretical predictions are vital for the rational design of new molecules with enhanced NLO capabilities. nih.gov
| Compound | Method | ⟨α⟩ (x 10⁻²³ esu) | β_tot (x 10⁻²⁹ esu) |
|---|---|---|---|
| Benzimidazole Derivative 2a | CAM-B3LYP | 0.168 | 0.005 |
| Benzimidazole Derivative 2b | CAM-B3LYP | 4.198 | 1.528 |
| Benzimidazole Derivative 2c | CAM-B3LYP | 4.614 | 1.397 |
| Benzimidazole Derivative 2e | CAM-B3LYP | 4.866 | 5.095 |
This table shows the calculated linear polarizability (⟨α⟩) and total first hyperpolarizability (β_tot) for a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, demonstrating how structural modifications influence NLO properties. nih.gov
Biological Research Perspectives and Mechanistic Investigations of 2 Benzyl 1h Imidazole 4 Carbaldehyde Derivatives
Structure-Activity Relationship (SAR) Elucidation for Biological Relevance
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of derivatives based on the 2-benzyl-1H-imidazole-4-carbaldehyde core. These investigations reveal how specific structural modifications influence biological activity, guiding the design of more potent and selective compounds.
Key structural components of the scaffold that are typically modified include:
The 2-Benzyl Group: Substitutions on the phenyl ring of the benzyl (B1604629) moiety can significantly impact activity. For instance, in studies on related benzimidazole (B57391) derivatives, the position and nature of substituents (electron-donating or electron-withdrawing) on a phenyl ring at the 2-position were found to modulate anticancer and antimicrobial activities. researchgate.netpharmainfo.in For example, 2-phenyl substituted benzimidazoles showed that an amine group enhanced inhibitory activity against COX and 5-lipoxygenase enzymes. mdpi.com
The Imidazole (B134444) Ring: Modifications at the N-1 position of the imidazole ring can alter pharmacokinetic properties and target interactions. N-alkylation with various groups, including substituted benzyl moieties, has been shown to be a viable strategy for enhancing the inhibitory potency of imidazole-based compounds against specific enzymes like aldosterone (B195564) synthase. acs.org
The 4-Carbaldehyde Group: The aldehyde functional group is a reactive handle that can be converted into other functional groups, such as Schiff bases, hydrazones, or alcohols, to explore new interactions with biological targets. mdpi.comresearchgate.net For example, converting the aldehyde to a thiosemicarbazone can introduce a moiety known for a wide range of biological activities, including anticancer and antimicrobial effects. mdpi.com
SAR studies on related benzimidazoles have shown that increasing the length of a side chain at the N-1 position can enhance activity against certain targets, such as VEGFR-2 kinase. nih.gov Similarly, for other imidazole derivatives, the nature of the substituent at the benzylic carbon bridge plays a critical role in maintaining potent activity and selectivity for specific receptors, such as α2-adrenoceptors. nih.gov These principles are directly applicable to the rational design of novel this compound derivatives.
Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Imidazole Derivatives
| Structural Position | Modification | Observed Impact on Biological Activity | Example Target Class |
|---|---|---|---|
| C2-Benzyl Ring | Introduction of electron-donating/withdrawing groups | Modulates potency and selectivity. researchgate.netmdpi.com | Kinases, Enzymes |
| N1-Imidazole | Alkylation (e.g., with benzyl groups) | Can enhance inhibitory potency and alter pharmacokinetics. acs.orgnih.gov | Enzymes (e.g., Aldosterone Synthase) |
| C4-Carbaldehyde | Conversion to Schiff bases, hydrazones, etc. | Creates new derivatives with potentially novel biological activities. mdpi.com | Various (Antimicrobial, Anticancer) |
| Benzylic Bridge | Varying substituents (e.g., H, OH, CH3) | Affects potency and receptor selectivity. nih.gov | Adrenergic Receptors |
Molecular Interactions with Biomolecular Targets
Derivatives of 2-benzyl-1H-imidazole are frequently investigated as enzyme inhibitors due to the ability of the imidazole ring to coordinate with metal ions in active sites and form hydrogen bonds. nih.gov The structural versatility of these derivatives allows them to target a wide range of enzymes implicated in various diseases. rsc.org
Commonly targeted enzymes include:
Kinases: Many imidazole-based compounds are designed as kinase inhibitors for cancer therapy. nih.gov They can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of kinases like EGFR, VEGFR-2, and HER2. nih.govnih.gov The N-1 and C-2 substituents play a critical role in establishing interactions with key amino acid residues in the kinase domain.
Cytochrome P450 Enzymes: Imidazole derivatives are well-known inhibitors of cytochrome P450 enzymes, such as 14α-demethylase (CYP51) in fungi and aldosterone synthase (CYP11B2) in humans. acs.orgresearchgate.net Inhibition often occurs through the coordination of one of the imidazole nitrogen atoms to the heme iron atom in the enzyme's active site.
Poly(ADP-ribose)polymerase (PARP): Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been developed as potent PARP-1 inhibitors, demonstrating nanomolar efficacy. nih.gov
Other Enzymes: The imidazole scaffold has been incorporated into inhibitors for various other enzymes, including α-glucosidase (for diabetes), nih.gov topoisomerases (for cancer), rsc.org and sirtuins (epigenetic targets). nih.gov
The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the specific derivative and the target enzyme. Kinetic studies on 2-phenyl-1H-benzo[d]imidazole derivatives targeting α-glucosidase revealed a non-competitive mode of inhibition, suggesting they bind to an allosteric site rather than the enzyme's active site. nih.gov
Table 2: Examples of Enzymes Inhibited by Imidazole/Benzimidazole Derivatives
| Enzyme Target | Derivative Class | Mechanism/Significance | Therapeutic Area |
|---|---|---|---|
| Protein Kinases (EGFR, VEGFR-2) | 2-Phenyl Benzimidazoles | ATP-competitive inhibition. nih.gov | Cancer |
| Aldosterone Synthase (CYP11B2) | 1-Benzyl-1H-imidazoles | Coordination to heme iron. acs.org | Cardiovascular |
| 14α-demethylase (CYP51) | Imidazole derivatives | Inhibition of ergosterol (B1671047) biosynthesis. researchgate.net | Antifungal |
| α-Glucosidase | 2-Phenyl-1H-benzo[d]imidazoles | Non-competitive inhibition. nih.gov | Diabetes |
| PARP-1 | 1H-benzo[d]imidazole-4-carboxamides | Potent inhibition at nanomolar concentrations. nih.gov | Cancer |
Beyond enzyme inhibition, derivatives of the 2-benzyl-1H-imidazole scaffold can be designed to bind to specific cellular receptors, thereby modulating their function. The nature of the substituents on the core structure dictates the binding affinity and selectivity for a particular receptor.
For example, studies on 4-substituted imidazole derivatives have demonstrated potent and selective agonist activity at α2-adrenergic receptors. nih.gov These studies highlighted that modifications at the benzylic carbon between an aromatic ring and the imidazole moiety are critical for receptor affinity and selectivity over α1-adrenergic receptors. The chirality at this position was also shown to be a determining factor for agonist versus antagonist activity. nih.gov
In another context, certain aromatic urea-imidazole derivatives have been found to directly bind to and inhibit ERK1/2 proteins, which are key components of cellular signaling pathways. acs.org Binding affinity studies, such as MicroScale Thermophoresis (MST), confirmed strong interactions with Kd values in the nanomolar range, validating the receptor as a direct target. acs.org
Computational Approaches in Biological Activity Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For derivatives of this compound, docking simulations provide invaluable insights into the specific molecular interactions that govern their biological activity.
Docking studies have been successfully applied to various imidazole derivatives to:
Predict Binding Modes: Simulations can reveal how a ligand fits into the active site of an enzyme or the binding pocket of a receptor. For instance, docking of imidazole derivatives into the active site of 14α-demethylase showed that the imidazole ring interacts with the heme group, while aryl moieties form π-π interactions with residues like Phe255. researchgate.net
Rationalize SAR Data: By visualizing the interactions, researchers can understand why certain structural modifications lead to increased or decreased activity. Docking of 4-((2-benzyl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide into the active site of a parasitic enzyme helped rationalize its binding affinity. nih.gov
Identify Key Interactions: These simulations highlight crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In studies of imidazole-based chalcones targeting the EGFR kinase domain, docking revealed key hydrogen bonds with residues such as LYS721 and CYS773, which are essential for inhibitory activity. nih.gov
The results from docking are often quantified by a scoring function, which estimates the binding energy. Lower binding energy values typically suggest a more stable protein-ligand complex.
Table 3: Summary of Molecular Docking Studies on Imidazole Derivatives
| Derivative Class | Protein Target | Predicted Key Interactions | Binding Energy (Example) |
|---|---|---|---|
| Imidazole-pyrazole hybrids | GlcN-6-P synthase | Hydrogen bonding with active site residues. | -8.01 to -6.91 kJ/mol |
| Benzimidazole derivatives | Beta-tubulin | Interactions within the colchicine (B1669291) binding site. semanticscholar.org | -8.50 Kcal/mol |
| Imidazole-based chalcones | EGFR Kinase Domain | Hydrogen bonds with LYS721 and CYS773. nih.gov | -7.32 Kcal/mol |
| Imidazole-triazole hybrids | GSK-3β | Good binding interaction within the active site. nih.gov | Not specified |
Computer-Aided Drug Design (CADD) encompasses a range of computational methods that accelerate the drug discovery process. criver.comnih.gov Beyond molecular docking, other methodologies are employed to design and optimize this compound derivatives.
These methodologies are broadly categorized as:
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, methods like molecular docking are used to screen virtual libraries of compounds and prioritize candidates for synthesis. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a target structure, information from a set of known active ligands is used. Key LBDD methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov For imidazole derivatives, QSAR studies have successfully correlated anticancer activity with parameters like hydrophobicity (clogP), electronic properties (σ), and steric factors (MR), providing predictive models for designing new, more potent analogues. dergipark.org.tr
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. dovepress.com A validated pharmacophore model can then be used as a 3D query to screen large compound databases to find novel scaffolds that match the required features. nih.govfrontiersin.org
These CADD approaches allow for the rational design of new derivatives, helping to prioritize synthetic efforts and increase the efficiency of discovering novel therapeutic agents. criver.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Benzyl-1H-imidazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Condensation reactions : Start with o-phenylenediamine derivatives and employ carbon disulfide or thiourea to form the imidazole core. For example, describes a protocol where 1H-benzo[d]imidazole-2-thiol is synthesized using KOH and CS₂ in ethanol, followed by hydrazine hydrate treatment to introduce hydrazine groups. Adapting this, benzyl groups can be introduced via nucleophilic substitution or condensation with benzyl halides.
- Catalyst optimization : Use transition-metal catalysts (e.g., Ru complexes) or oxidizing agents like MnO₂ to improve aldehyde formation efficiency. highlights Mn(IV) oxide in dichloromethane achieving 85% yield for similar aldehydes.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 50–80°C enhance reactivity. and emphasize methanol and ethanol as solvents for intermediate steps.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures purity .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodology :
- IR spectroscopy : Identify functional groups such as C=O (aldehyde stretch at ~1700 cm⁻¹) and C=N (imidazole ring at ~1600 cm⁻¹). reports S-H (2634 cm⁻¹) and N-H (3395 cm⁻¹) stretches in related compounds.
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons from the benzyl group show splitting patterns at δ 7.2–7.5 ppm. ¹³C NMR confirms the aldehyde carbon at δ 190–200 ppm. details δ 12.31 (S-H) and δ 151.93 (N=C-N) in benzimidazoles.
- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z corresponding to [M+H]⁺ or [M+Na]⁺, with fragmentation patterns confirming substituents .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles. specifies avoiding skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to volatile aldehydes. advises adequate airflow during synthesis.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. notes stability under inert atmospheres .
Advanced Research Questions
Q. How can reaction yields in multi-step syntheses of this compound derivatives be optimized?
- Methodology :
- Stepwise monitoring : Use TLC or HPLC to track intermediates. highlights Rf value differences between intermediates.
- Catalyst screening : Test Pd/C, Ru complexes, or organocatalysts for regioselective benzylation. suggests reflux conditions (80–100°C) with catalysts like K₂CO₃.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) while maintaining yield. ’s MnO₂ protocol could adapt to microwave conditions .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound derivatives?
- Methodology :
- SHELX refinement : Use SHELXL ( ) to refine X-ray data, adjusting thermal parameters and resolving disorder. Compare bond lengths/angles with DFT-calculated values.
- ORTEP visualization : Generate 3D models ( ) to identify steric clashes or hydrogen bonding inconsistencies. For example, aldehyde orientation discrepancies in NMR vs. crystal structures.
- Cross-validation : Overlay spectroscopic predictions (e.g., NOESY for spatial proximity) with crystallographic data .
Q. How do computational methods like molecular docking predict the biological activity of this compound derivatives?
- Methodology :
- Target selection : Focus on enzymes like EGFR () or cytochrome P450. Use AutoDock Vina to simulate binding affinities.
- ADMET analysis : Predict pharmacokinetics (LogP, BBB permeability) using SwissADME. ’s derivatives showed EGFR inhibition with IC₅₀ values <10 µM.
- Dynamic simulations : Run MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns .
Q. What are the challenges in synthesizing chiral variants of this compound, and how can enantiomeric purity be ensured?
- Methodology :
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during aldehyde formation.
- HPLC chiral columns : Analyze enantiomeric excess (ee) via Daicel Chiralpak® columns. ’s purity protocols (elemental analysis ±0.4%) can adapt to chiral purity checks.
- Asymmetric catalysis : Employ chiral Ru or Ir catalysts (e.g., Noyori-type) for stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
